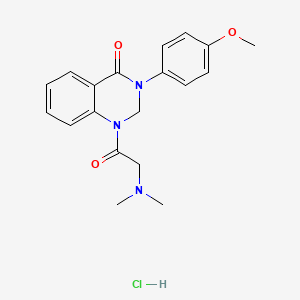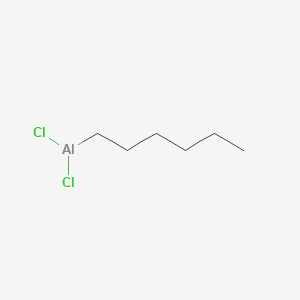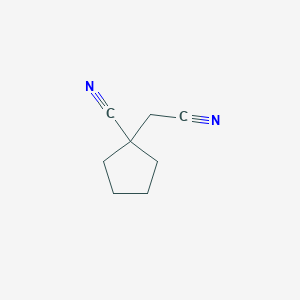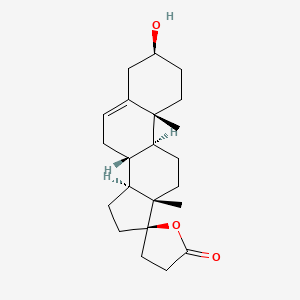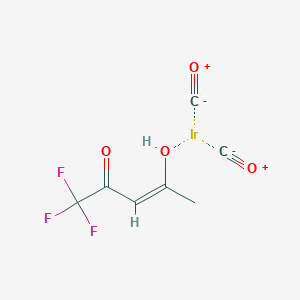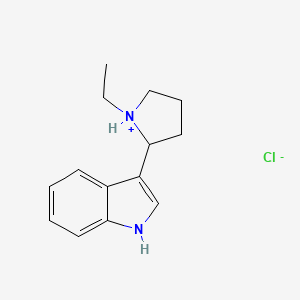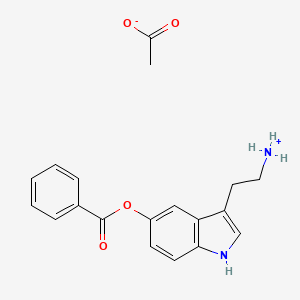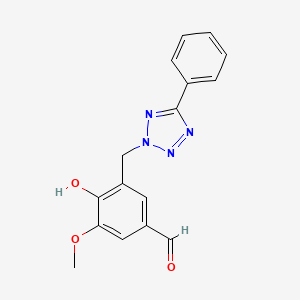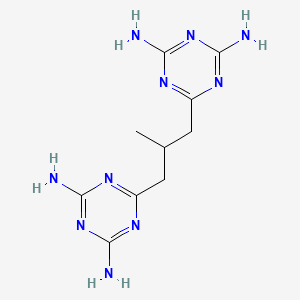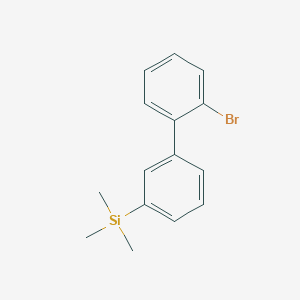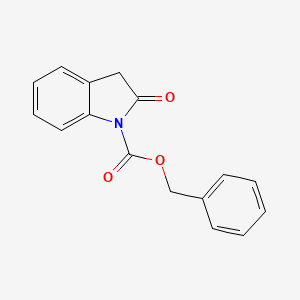![molecular formula C14H10 B13736669 6b,8a-Dihydrocyclobut[a]acenaphthylene CAS No. 30736-79-9](/img/structure/B13736669.png)
6b,8a-Dihydrocyclobut[a]acenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6b,8a-Dihydrocyclobut[a]acenaphthylene is an organic compound with the molecular formula C₁₄H₁₀ and a molecular weight of 178.2292 g/mol It is a polycyclic aromatic hydrocarbon that features a cyclobutane ring fused to an acenaphthylene moiety
Métodos De Preparación
The synthesis of 6b,8a-Dihydrocyclobut[a]acenaphthylene typically involves cyclization reactions. One common synthetic route includes the cyclization of acenaphthylene derivatives under specific reaction conditions. For example, the reaction of acenaphthylene with a suitable cyclizing agent can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
6b,8a-Dihydrocyclobut[a]acenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6b,8a-Dihydrocyclobut[a]acenaphthylene has several scientific research applications:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity. Its unique structure makes it a valuable subject for investigating reaction mechanisms and developing new synthetic methodologies.
Biology: Research into the biological activity of this compound includes studying its interactions with biological macromolecules and its potential as a bioactive agent.
Mecanismo De Acción
The mechanism of action of 6b,8a-Dihydrocyclobut[a]acenaphthylene involves its interaction with molecular targets through various pathways. Its polycyclic aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to specific biological effects .
Comparación Con Compuestos Similares
6b,8a-Dihydrocyclobut[a]acenaphthylene can be compared with other polycyclic aromatic hydrocarbons, such as naphthalene, anthracene, and phenanthrene. While these compounds share similar aromatic characteristics, this compound is unique due to the presence of the cyclobutane ring fused to the acenaphthylene moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for specific research applications .
Similar compounds include:
- Naphthalene
- Anthracene
- Phenanthrene
These compounds serve as references for understanding the unique properties and reactivity of this compound.
Propiedades
Número CAS |
30736-79-9 |
|---|---|
Fórmula molecular |
C14H10 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
tetracyclo[7.4.1.05,14.010,13]tetradeca-1,3,5(14),6,8,11-hexaene |
InChI |
InChI=1S/C14H10/c1-3-9-4-2-6-13-11-8-7-10(11)12(5-1)14(9)13/h1-8,10-11H |
Clave InChI |
MKRSLSRLZZVPKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4C=CC4C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


